Methyl 5-(dithiolan-3-yl)pentanoate
Overview
Description
Methyl 5-(dithiolan-3-yl)pentanoate is an organic compound with the molecular formula C₉H₁₆O₂S₂ It is a derivative of pentanoic acid, featuring a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dithiolan-3-yl)pentanoate typically involves the esterification of 5-(dithiolan-3-yl)pentanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
5-(dithiolan-3-yl)pentanoic acid+methanolacid catalystMethyl 5-(dithiolan-3-yl)pentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dithiolan-3-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 5-(dithiolan-3-yl)pentanol.
Substitution: 5-(dithiolan-3-yl)pentanoic acid.
Scientific Research Applications
Methyl 5-(dithiolan-3-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing compounds.
Industry: It is used in the production of antioxidants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(dithiolan-3-yl)pentanoate involves its interaction with biological molecules through its dithiolane ring. This ring can undergo redox reactions, which are crucial in modulating oxidative stress in cells. The compound can increase the levels of intracellular glutathione, a key antioxidant, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Alpha-lipoic acid:
Dihydrolipoic acid: The reduced form of alpha-lipoic acid, it shares the dithiolane ring but has different redox properties.
Uniqueness
Methyl 5-(dithiolan-3-yl)pentanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to similar compounds like alpha-lipoic acid. This uniqueness makes it a valuable compound for specific applications where ester functionality is required.
Properties
IUPAC Name |
methyl 5-(dithiolan-3-yl)pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S2/c1-11-9(10)5-3-2-4-8-6-7-12-13-8/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPIJICTUHMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1CCSS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432206 | |
Record name | 1,2-Dithiolane-3-pentanoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46236-19-5 | |
Record name | 1,2-Dithiolane-3-pentanoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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